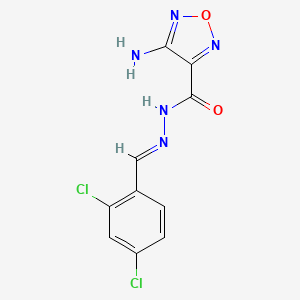![molecular formula C14H13FN6O2 B5525106 N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5525106.png)
N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives often involves multistep reactions under specific conditions. For example, Kvashnin et al. (2023) described the preparation of a derivative from the interaction of 2′-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)-N,N-diphenyl-[1,1′-biphenyl]-4-amine with 2-cyanoacetic acid under basic conditions. The compound was characterized using NMR, mass spectrometry, FTIR, and X-ray diffraction analyses, alongside the investigation of its photophysical and electrochemical properties (Kvashnin et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds within this class is often elucidated through advanced spectroscopic techniques. For instance, the structure of a similar compound was confirmed using single crystal X-ray diffraction studies, demonstrating its monoclinic system with specific lattice parameters (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives can lead to various products depending on the reactants and conditions. For example, treatment with morpholine has been shown to afford N-substituted [1,3,2]dithiazolo[4,5-b][1,2,5]oxadiazolo[3,4-e]pyrazines under certain conditions, highlighting the compound's reactivity and the potential for structural diversification (Konstantinova et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability of these compounds, are critical for their potential applications. While specific data for N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine were not found, related compounds have been studied for their photophysical properties, which are influenced by their molecular structure and external environment (Kvashnin et al., 2023).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are integral to understanding these compounds. The interaction with different primary and secondary amines to form diverse derivatives indicates a versatile chemistry that could be leveraged for the development of novel materials or biologically active compounds (Eleev et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The research community has dedicated efforts to synthesize and characterize compounds with structures similar to N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. For instance, the synthesis and characterization of related compounds have been meticulously studied, with findings detailing their crystal structures, synthesis routes, and spectral analyses. These studies contribute to the deeper understanding of the chemical and physical properties of such compounds, facilitating their potential application in various fields (Mamatha S.V et al., 2019; L. Konstantinova et al., 2011).
Biological Activities
The synthesized compounds have been explored for a variety of biological activities, demonstrating their potential in pharmaceutical applications. For example, derivatives have shown remarkable activity against tuberculosis and superior anti-microbial properties (Mamatha S.V et al., 2019). Additionally, other research focuses on the development of compounds for potential use in cancer treatment, highlighting their inhibitory effects on lung cancer cell growth (Liang-Wen Zheng et al., 2011).
Drug Discovery and Receptor Agonists
Some studies have identified compounds with similar molecular frameworks as potential agonists for specific receptors, underscoring their relevance in drug discovery and therapeutic applications. For instance, the discovery and characterization of novel GPR39 agonists point towards the development of new treatment options for various conditions, showcasing the versatility of these compounds in modulating biological pathways (Seiji Sato et al., 2016).
Antimicrobial and Anticancer Activities
Research into the antimicrobial and anticancer activities of related compounds continues to be a significant area of interest. Studies demonstrate the potential of these compounds in addressing microbial infections and cancer, contributing to the ongoing search for new and effective therapeutic agents (H. Bektaş et al., 2010; Liang-Wen Zheng et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6O2/c15-9-3-1-2-4-10(9)16-13-14(21-5-7-22-8-6-21)18-12-11(17-13)19-23-20-12/h1-4H,5-8H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYDCZYKZIETRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NON=C3N=C2NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5525024.png)

![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)
![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)
![2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)
![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)


